molecular formula C10H18O B12939839 4-Ethylbicyclo[2.2.2]octan-1-ol

4-Ethylbicyclo[2.2.2]octan-1-ol

Cat. No.: B12939839
M. Wt: 154.25 g/mol
InChI Key: CXFGCXWZUGSNGG-UHFFFAOYSA-N
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Description

4-Ethylbicyclo[2.2.2]octan-1-ol is a bicyclic monoterpene alcohol featuring a rigid bicyclo[2.2.2]octane scaffold with an ethyl group at the 4-position and a hydroxyl group at the 1-position. The ethyl substituent introduces steric bulk and lipophilicity, making this compound a valuable intermediate in organic synthesis, particularly in drug discovery and materials science. Its applications are inferred to align with those of analogous bicyclo[2.2.2]octane derivatives, which are utilized in industrial and laboratory settings for their structural rigidity and synthetic versatility .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-ethylbicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C10H18O/c1-2-9-3-6-10(11,7-4-9)8-5-9/h11H,2-8H2,1H3

InChI Key

CXFGCXWZUGSNGG-UHFFFAOYSA-N

Canonical SMILES

CCC12CCC(CC1)(CC2)O

Origin of Product

United States

Preparation Methods

Cyclization to Form Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane framework is commonly synthesized via intramolecular cyclization of suitable precursors such as 1,4-dimethylene cyclohexane derivatives. Transition metal-catalyzed oxidative cyclization is a prominent method:

  • Catalysts: Palladium-based catalysts (e.g., palladium diacetate or palladium dichloride) are employed to facilitate cyclization.
  • Oxidants: Oxone (potassium peroxymonosulfate) or hydrogen peroxide are used as oxidizing agents.
  • Solvents: Acetic acid, acetone, or dimethyl sulfoxide (DMSO) serve as reaction media.
  • Conditions: Reactions are typically conducted at room temperature or slightly elevated temperatures with stirring and air or oxygen bubbling to promote oxidation.

This method yields bicyclo[2.2.2]octane derivatives such as bicyclo[2.2.2]octane-1,4-diol or diacetoxybicyclo[2.2.2]octane intermediates, which can be further transformed.

Introduction of the Ethyl Group at the 4-Position

The ethyl substituent at the 4-position can be introduced via alkylation reactions:

  • Starting Material: A bicyclo[2.2.2]octan-1-ol or its protected derivative.
  • Alkylating Agents: Ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
  • Conditions: Alkylation is performed in the presence of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Outcome: Selective alkylation at the 4-position yields 4-ethylbicyclo[2.2.2]octan-1-ol after deprotection if necessary.

This approach requires careful control to avoid over-alkylation or substitution at undesired positions.

Hydroxyl Group Installation at the 1-Position

The hydroxyl group at the 1-position is typically introduced or retained through:

  • Selective Oxidation: Oxidation of the corresponding methyl or methylene group using oxidants such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
  • Reduction: Reduction of ketone intermediates with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the alcohol.
  • Substitution Reactions: Conversion of halogenated intermediates at the 1-position to hydroxyl groups using nucleophilic substitution with hydroxide ions.
Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Cyclization 1,4-Dimethylene cyclohexane, Pd(OAc)2, Oxone, AcOH, RT Bicyclo[2.2.2]octane-1,4-diol ~85 High regioselectivity, mild conditions
2 Alkylation Ethyl bromide, NaH, THF, 0°C to RT This compound (protected) 60-75 Requires protection of hydroxyl group
3 Deprotection/Reduction LiAlH4, Ether, 0°C This compound 70-80 Final deprotection and reduction step
  • Catalyst Efficiency: Palladium diacetate has been shown to provide efficient cyclization with minimal byproducts compared to other palladium salts.
  • Oxidant Choice: Oxone is preferred for its mildness and environmental compatibility, yielding high purity bicyclic diols.
  • Alkylation Selectivity: Use of strong, non-nucleophilic bases and low temperatures improves selectivity for the 4-position alkylation, minimizing side reactions.
  • Purification: Crystallization and chromatographic techniques are employed to isolate pure this compound with yields typically ranging from 60% to 85% depending on scale and conditions.
Method Step Key Reagents/Conditions Advantages Limitations
Cyclization Pd catalyst, Oxone, AcOH, RT High yield, mild conditions Requires careful control of oxidation
Alkylation Ethyl halide, NaH, THF, low temp Selective ethyl introduction Needs protection of hydroxyl group
Hydroxyl group formation Oxidation (CrO3, KMnO4), Reduction (LiAlH4) Versatile, well-established Potential over-oxidation or side reactions

The preparation of this compound is achieved through a sequence of well-defined synthetic steps involving palladium-catalyzed cyclization to form the bicyclic core, selective alkylation to introduce the ethyl group, and controlled oxidation/reduction to install the hydroxyl group. Optimization of catalysts, reagents, and reaction conditions is critical to maximize yield and purity. These methods are supported by diverse research findings and provide a robust framework for the synthesis of this compound for further applications in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Ethylbicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces hydrocarbons.

    Substitution: Produces various substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

4-Ethylbicyclo[2.2.2]octan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethylbicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 4-ethylbicyclo[2.2.2]octan-1-ol with its methyl, amino, and hydroxymethyl analogues:

Compound Substituent CAS Number Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C)
This compound Ethyl (-C₂H₅) Not Provided C₁₀H₁₈O 154.25 Not Reported Not Reported
4-Methylbicyclo[2.2.2]octan-1-ol Methyl (-CH₃) 824-13-5 C₉H₁₆O 140.23 Not Reported Not Reported
4-Aminobicyclo[2.2.2]octan-1-ol Amino (-NH₂) 72948-82-4 C₈H₁₅NO 141.21 196–198 226
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol Hydroxymethyl (-CH₂OH) 72948-89-1 C₉H₁₆O₂ 156.22 Not Reported Not Reported

Key Observations:

  • Molecular Weight: The ethyl derivative (154.25 g/mol) has a higher molecular weight than the methyl (140.23 g/mol) and amino (141.21 g/mol) analogues due to the larger ethyl group .
  • Melting/Boiling Points: The amino derivative exhibits significantly higher melting (196–198°C) and boiling points (226°C) compared to alkyl-substituted analogues, likely due to hydrogen bonding from the -NH₂ group . Ethyl and methyl derivatives, being less polar, are expected to have lower melting/boiling points, though specific data are unavailable.
  • Steric Effects: The ethyl group introduces greater steric hindrance than methyl but less than bulkier substituents like phenyl or isopropyl, as noted in studies of 1,4-disubstituted bicyclo[2.2.2]octanes .

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